7-methyl-1H-benzo[d]imidazole
Overview
Description
7-Methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a methyl group attached to the seventh position of the benzene ring. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Wallach Synthesis: This involves the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the cyclization of amino nitriles.
Industrial Production Methods:
- Industrial production often employs the Debus-Radziszewski synthesis due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form hydrogenated derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms and the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products:
- Oxidation and reduction reactions yield various oxidized and reduced derivatives, respectively. Substitution reactions can yield a wide range of substituted benzimidazole derivatives depending on the reagents used .
Chemistry:
- This compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies .
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine:
- Derivatives of this compound are being explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases .
Industry:
- The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as a corrosion inhibitor and in the synthesis of polymers .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 7-methyl-1h-benzo[d]imidazole, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It is known that imidazole derivatives can affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
It is known that imidazole derivatives can induce various cellular responses, such as cell cycle arrest and apoptosis .
Action Environment
The reaction conditions for the synthesis of imidazole derivatives are generally mild, allowing for the inclusion of a variety of functional groups .
Comparison with Similar Compounds
Benzimidazole: The parent compound without the methyl group.
2-Methylbenzimidazole: A similar compound with the methyl group at the second position.
5,6-Dimethylbenzimidazole: A compound with two methyl groups at the fifth and sixth positions.
Uniqueness:
- 7-Methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the seventh position can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
4-methyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXGJTGMGJOYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364006 | |
Record name | 7-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-83-6 | |
Record name | 7-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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